Methoctramine
Overview
Description
Methoctramine tetrahydrochloride hemihydrate is a potent and selective antagonist of the M2 muscarinic receptor. This compound is known for its cardioselectivity, meaning it primarily affects the heart. This compound tetrahydrochloride hemihydrate is used extensively in scientific research to study the role of muscarinic receptors in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoctramine tetrahydrochloride hemihydrate is synthesized by combining this compound with four molar equivalents of hydrochloric acid . The general synthetic route involves the reaction of N,N’-bis[6-[(2-methoxyphenyl)methyl]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride salt .
Industrial Production Methods
The industrial production of this compound tetrahydrochloride hemihydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methoctramine tetrahydrochloride hemihydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with various metal ions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound tetrahydrochloride hemihydrate include hydrochloric acid, acetylcholine, and other muscarinic receptor agonists and antagonists . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound tetrahydrochloride hemihydrate are typically the substituted derivatives of the parent compound. These derivatives are often used to study the structure-activity relationship of muscarinic receptor antagonists .
Scientific Research Applications
Methoctramine tetrahydrochloride hemihydrate has a wide range of applications in scientific research:
Mechanism of Action
Methoctramine tetrahydrochloride hemihydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype . By binding to these receptors, it prevents the neurotransmitter acetylcholine from activating them, thereby inhibiting the physiological responses mediated by M2 receptors. This mechanism is particularly relevant in the heart, where M2 receptors play a crucial role in regulating heart rate .
Comparison with Similar Compounds
Similar Compounds
AF-DX 116: Another selective M2 muscarinic receptor antagonist with similar cardioselective properties.
Uniqueness
Methoctramine tetrahydrochloride hemihydrate is unique due to its high selectivity for M2 muscarinic receptors and its ability to inhibit muscarine-induced bradycardia effectively . This makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUIZGMOHGDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657547 | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-46-7, 104807-40-1 | |
Record name | Methoctramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104807-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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